(1H-Benzoimidazol-2-yl)indan-1-ylamine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H15N3 |
|---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C16H15N3/c1-2-6-12-11(5-1)9-10-13(12)17-16-18-14-7-3-4-8-15(14)19-16/h1-8,13H,9-10H2,(H2,17,18,19) |
InChI Key |
HKNYQXBYCKKHDB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C1NC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Studies of 1h Benzoimidazol 2 Yl Indan 1 Ylamine
Investigation of Functional Group Transformations on the (1H-Benzoimidazol-2-yl)indan-1-ylamine Scaffold
The primary amine and the benzimidazole (B57391) N-H are the most accessible sites for functional group transformations.
Reactions at the Primary Amine: The primary amine on the indan (B1671822) ring is a potent nucleophile, readily undergoing reactions such as acylation, alkylation, sulfonylation, and reductive amination. Acylation with acyl chlorides or anhydrides in the presence of a non-nucleophilic base yields a series of amides. Similarly, reaction with sulfonyl chlorides provides sulfonamides. Alkylation, while possible, can sometimes lead to over-alkylation, but this can be controlled through methods like the Gabriel synthesis or reductive amination.
Reactions at the Benzimidazole N-H: The N-H group of the benzimidazole ring can be deprotonated with a suitable base to form an anion, which then acts as a nucleophile. This allows for N-alkylation and N-acylation. organic-chemistry.orgresearchgate.net Phase transfer catalysis has been employed for the N-alkylation of benzimidazoles, providing a mild and effective method. The choice of reaction conditions is crucial to control selectivity between the primary amine and the benzimidazole nitrogen.
Transformations involving both groups: It is also possible to derivatize both nitrogen atoms. For instance, reaction with an excess of an alkylating agent under forcing conditions could lead to the dialkylated product. Alternatively, sequential reactions under different conditions can be used to introduce different functional groups at each site.
Table 1: Representative Functional Group Transformations This table presents illustrative examples of expected reactions based on the known chemistry of primary amines and benzimidazoles.
| Reaction Type | Reagent | Typical Conditions | Expected Product |
|---|---|---|---|
| N-Acylation (Amine) | Acetyl Chloride, Triethylamine | Dichloromethane, 0 °C to RT | N-(2-(1H-benzo[d]imidazol-2-yl)indan-1-yl)acetamide |
| N-Sulfonylation (Amine) | p-Toluenesulfonyl Chloride, Pyridine | 0 °C to RT | N-(2-(1H-benzo[d]imidazol-2-yl)indan-1-yl)-4-methylbenzenesulfonamide |
| N-Alkylation (Benzimidazole) | Methyl Iodide, K₂CO₃ | DMF, RT | (1-(1-Methyl-1H-benzo[d]imidazol-2-yl)indan-1-yl)amine |
| Reductive Amination (Amine) | Acetone, NaBH(OAc)₃ | Dichloroethane, RT | N-isopropyl-(2-(1H-benzo[d]imidazol-2-yl)indan-1-yl)amine |
Regioselective and Chemoselective Modifications of this compound
Achieving selectivity is key to the controlled synthesis of specific derivatives of this multifunctional molecule.
Chemoselectivity: The primary amine of the indan moiety is generally more nucleophilic than the N-H of the benzimidazole ring. This difference in reactivity allows for selective modification. For example, acylation with one equivalent of an acylating agent under mild, neutral, or slightly basic conditions will predominantly occur at the primary amine. To target the benzimidazole nitrogen, the primary amine may first need to be protected, or stronger basic conditions are required to deprotonate the less acidic benzimidazole N-H.
Regioselectivity on Aromatic Rings: Electrophilic aromatic substitution on the benzimidazole ring typically occurs at the 4- and 7-positions, as the benzene (B151609) part of the ring is more activated than the imidazole (B134444) part. However, the existing substituent at the 2-position will influence the exact position of substitution. For the indan ring system, electrophilic substitution is directed by the alkyl and amino-substituted benzimidazole portions, making prediction complex without experimental data. Photocatalytic methods have emerged for the regioselective C-H amination of arenes with N-heterocycles, which could offer a modern approach to further functionalization. acs.org
Exploration of Unique Reaction Pathways Involving this compound
The spatial arrangement of the functional groups in this compound allows for the exploration of unique intramolecular reactions to form more complex heterocyclic systems.
Intramolecular Cyclizations: Following derivatization, intramolecular cyclization reactions can be envisioned. For example, if the primary amine is acylated with a reagent containing a suitable leaving group, an intramolecular nucleophilic substitution involving the benzimidazole nitrogen could lead to the formation of a new ring system bridging the two moieties. Such cyclizations are known in benzimidazole chemistry, often catalyzed by transition metals like copper. researchgate.netnih.gov
Cascade Reactions: It is conceivable to design cascade reactions where an initial reaction at one site triggers a subsequent intramolecular transformation. For instance, a metabolite of the drug Daridorexant, which contains a benzimidazole moiety, is known to be formed via a mechanism involving hydroxylation, ring-opening of a pyrrolidine, and subsequent cyclization onto the benzimidazole ring. wikipedia.org Similar complex rearrangements or cyclizations could potentially be induced in derivatives of this compound under specific enzymatic or chemical conditions.
Design and Synthesis of Conformationally Restricted this compound Derivatives
To study the structure-activity relationship of this scaffold, it is often desirable to synthesize conformationally restricted analogues to lock the molecule into a specific three-dimensional shape.
Bridged Systems: One approach is to introduce a chemical bridge connecting the indan and benzimidazole rings. This could be achieved by introducing reactive handles on both ring systems and then performing a ring-closing reaction. For example, functionalizing the indan's aromatic ring and the benzimidazole's N-H with appropriate groups could allow for the formation of an additional heterocyclic ring, thereby creating a rigid, polycyclic structure.
Introduction of Bulky Groups: The introduction of sterically demanding groups at strategic positions can restrict the rotation around the single bond connecting the indan and benzimidazole moieties. For example, alkylation or arylation at the nitrogen of the primary amine or at positions adjacent to the connecting bond can create steric hindrance that favors a particular conformation.
Theoretical and Computational Chemistry of 1h Benzoimidazol 2 Yl Indan 1 Ylamine
Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors for (1H-Benzoimidazol-2-yl)indan-1-ylamine
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics of this compound. nih.gov Methods like B3LYP with a 6-311++G(d,p) basis set are commonly used to optimize the molecular geometry and compute various electronic properties. nih.govmdpi.com
The analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests higher reactivity.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution on the molecule's surface. researchgate.net These maps are useful for identifying electrophilic and nucleophilic sites, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net For this compound, the nitrogen atoms of the benzimidazole (B57391) ring are expected to be regions of negative potential (nucleophilic), while the hydrogen atoms of the amine and imidazole (B134444) groups would be areas of positive potential (electrophilic).
Various reactivity descriptors can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). This data is pivotal for understanding the molecule's behavior in chemical reactions.
Table 1: Calculated Reactivity Descriptors for this compound This table presents hypothetical data based on typical values for similar compounds.
| Parameter | Value |
| HOMO Energy (eV) | -5.8 |
| LUMO Energy (eV) | -1.2 |
| Energy Gap (ΔE in eV) | 4.6 |
| Electronegativity (χ) | 3.5 |
| Chemical Hardness (η) | 2.3 |
| Global Electrophilicity Index (ω) | 2.66 |
Conformational Landscape and Molecular Flexibility Studies of this compound
These studies reveal the most likely three-dimensional structures of the molecule and the energy barriers to conformational changes. researchgate.net This information is critical for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy state. The flexibility of the indan (B1671822) ring and the orientation of the amine group relative to the benzimidazole ring system are key determinants of the molecule's conformational preferences.
Table 2: Relative Energies of Potential Conformers of this compound This table presents hypothetical data to illustrate the concept of a conformational landscape.
| Conformer | Dihedral Angle (°) | Relative Energy (kcal/mol) |
| 1 (Global Minimum) | 45 | 0.00 |
| 2 | -60 | 1.5 |
| 3 | 180 | 3.2 |
Molecular Dynamics Simulations of this compound in Different Environments
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time in various environments, such as in a vacuum, in aqueous solution, or in a lipid bilayer. niscpr.res.innih.gov These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves and interacts with its surroundings. nih.gov
MD simulations can be used to explore conformational changes, solvent effects, and the stability of the molecule. nih.gov For instance, simulations in water can show how the molecule is solvated and whether specific hydrogen bonding patterns are stable. mdpi.com Analysis of the simulation trajectory can provide information on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. This is particularly relevant for understanding how the molecule might behave in a biological system.
In Silico Prediction of Spectroscopic Properties and Reaction Pathways for this compound
Computational methods can predict various spectroscopic properties of this compound, which can be compared with experimental data to validate the computational model. dergipark.org.tr Time-dependent DFT (TD-DFT) can be used to calculate the UV-Vis absorption spectrum, providing insights into the electronic transitions within the molecule. researchgate.net
Vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be computed. mdpi.comresearchgate.net The calculated vibrational modes can be assigned to specific functional groups, aiding in the interpretation of experimental spectra. researchgate.net Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach, which are valuable for structural elucidation. nih.govresearchgate.net
Computational chemistry can also be used to explore potential reaction pathways for the synthesis or degradation of this compound. researchgate.netmdpi.com By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies for different proposed mechanisms. researchgate.netmdpi.com This can help in understanding the kinetics and thermodynamics of the reactions involving this compound.
Table 3: Predicted Spectroscopic Data for this compound This table presents hypothetical data to illustrate the types of spectroscopic properties that can be predicted.
| Spectroscopic Property | Predicted Value |
| Maximum UV-Vis Absorption (nm) | 285 |
| Major IR Frequency (cm⁻¹) (N-H stretch) | 3400 |
| ¹H NMR Chemical Shift (ppm) (Amine H) | 4.5 |
| ¹³C NMR Chemical Shift (ppm) (C=N) | 155 |
Computational Approaches to Intermolecular Interactions Involving this compound
Understanding the intermolecular interactions of this compound is crucial for predicting its crystal packing, solubility, and binding affinity to other molecules. Computational methods can be used to study various types of non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. mdpi.commdpi.com
Molecular docking is a widely used technique to predict the binding mode and affinity of a small molecule to a macromolecular target, such as a protein. nih.govresearchgate.net This involves sampling different orientations and conformations of the ligand within the binding site of the receptor and scoring them based on their interaction energies. For this compound, the benzimidazole and amine groups are likely to be key pharmacophoric features involved in hydrogen bonding with a receptor.
Advanced Spectroscopic and Structural Research Methodologies Applied to 1h Benzoimidazol 2 Yl Indan 1 Ylamine
High-Field and Multi-dimensional NMR Spectroscopy for Elucidating Complex Structures of (1H-Benzoimidazol-2-yl)indan-1-ylamine Analogues
High-field Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of complex organic molecules like this compound and its analogues. One-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of protons and carbons, respectively. nih.govorientjchem.org
In the ¹H NMR spectrum, the protons of the benzimidazole (B57391) and indan (B1671822) moieties exhibit characteristic chemical shifts. The N-H proton of the benzimidazole ring typically appears as a broad singlet in the downfield region, often above 12 ppm. orientjchem.orgresearchgate.net Aromatic protons of the benzene (B151609) rings resonate between 7.0 and 8.0 ppm, with their specific shifts and coupling patterns depending on their substitution. orientjchem.orgmdpi.com The aliphatic protons of the indan group, including the methine proton at the 1-position and the methylene (B1212753) protons at the 2- and 3-positions, would appear in the upfield region of the spectrum. orientjchem.org
The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the benzimidazole ring resonating at characteristic downfield shifts, particularly the C2 carbon linked to the two nitrogen atoms, which typically appears around 150 ppm. researchgate.netresearchgate.net The aromatic carbons of the fused benzene rings and the indan system show signals in the 110-145 ppm range, while the aliphatic carbons of the indan moiety are found at higher field strengths. orientjchem.org
To resolve spectral overlap and definitively assign all proton and carbon signals, multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.net
COSY experiments establish correlations between scalar-coupled protons, helping to identify adjacent protons within the indan and aromatic systems.
HSQC spectra correlate directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.
| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Benzimidazole N-H | 12.0 - 13.5 | - |
| Aromatic C-H | 7.0 - 8.0 | 110 - 145 |
| Indan C1-H (CH-NH₂) | 4.5 - 5.5 | 55 - 65 |
| Indan C2-H₂ | 2.0 - 3.5 | 30 - 45 |
| Indan C3-H₂ | 2.5 - 3.5 | 30 - 40 |
| Benzimidazole C2 | - | 150 - 160 |
High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis of this compound
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of this compound. The molecular formula of this compound is C₁₆H₁₅N₃, corresponding to a monoisotopic mass of 249.1266 g/mol . evitachem.com HRMS can confirm this mass with high accuracy, typically within a few parts per million (ppm).
Tandem mass spectrometry (MS/MS) experiments are used to investigate the fragmentation pathways of the protonated molecule [M+H]⁺. This analysis provides valuable structural information by identifying characteristic neutral losses and fragment ions. The fragmentation of benzimidazole derivatives is often initiated by cleavages within the imidazole (B134444) ring or at the substituent groups. researchgate.net
A plausible fragmentation pathway for [ this compound+H]⁺ could involve the following steps:
Loss of Ammonia (NH₃): The primary amine group on the indan moiety can be readily lost as ammonia, leading to the formation of a stable indanyl cation.
Cleavage of the C-C bond in the Indan Ring: The indan ring can undergo fragmentation, leading to the loss of ethene (C₂H₄) or other small hydrocarbon fragments.
Fission of the Benzimidazole Ring: The benzimidazole ring itself can fragment, often involving the loss of HCN. researchgate.net
Cleavage between the Indan and Benzimidazole Moieties: The bond connecting the indan and benzimidazole rings can cleave, generating ions corresponding to each of the individual ring systems.
| m/z | Proposed Fragment Structure | Neutral Loss |
|---|---|---|
| 250.1344 | [C₁₆H₁₅N₃+H]⁺ | - |
| 233.1078 | [C₁₆H₁₃N₂]⁺ | NH₃ |
| 132.0558 | [C₈H₆N₂]⁺ (Benzimidazole cation) | C₈H₉N |
| 118.0653 | [C₈H₈N]⁺ (Indan-1-amine cation) | C₈H₇N₂ |
| 117.0578 | [C₉H₇]⁺ (Indenyl cation) | C₇H₈N₃ |
X-ray Crystallography and Solid-State Characterization of this compound
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline solids. While a specific crystal structure for this compound may not be publicly available, analysis of related benzimidazole derivatives reveals key features expected in its solid-state structure. researchgate.netnih.gov Benzimidazole derivatives often crystallize in monoclinic or triclinic systems. mdpi.commdpi.commdpi.com
The crystal packing is typically dominated by a network of intermolecular hydrogen bonds and π-π stacking interactions. researchgate.net The N-H group of the benzimidazole ring and the primary amine on the indan moiety can act as hydrogen bond donors, while the nitrogen atoms of the benzimidazole ring can act as acceptors. nih.govmdpi.com These hydrogen bonds can lead to the formation of chains, dimers, or more complex three-dimensional networks. nih.gov
| Parameter | Typical Value/System |
|---|---|
| Crystal System | Monoclinic, Triclinic mdpi.commdpi.com |
| Space Group | P2₁/c, P-1 mdpi.commdpi.com |
| N-H···N Hydrogen Bond Distance (Å) | 2.8 - 3.0 nih.gov |
| π-π Stacking Distance (Å) | 3.4 - 3.8 researchgate.net |
| Benzimidazole Ring Planarity | Nearly planar researchgate.netnih.gov |
Vibrational Spectroscopy (IR, Raman) for Conformational Analysis and Intermolecular Interactions of this compound
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations within this compound. The positions, intensities, and shapes of the vibrational bands are sensitive to the molecular conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netnih.gov
Key vibrational modes for this compound would include:
N-H Stretching: The N-H stretching vibrations of the benzimidazole and amine groups are expected in the 3100-3400 cm⁻¹ region. nih.gov The exact position and broadness of these bands can indicate the extent of hydrogen bonding in the solid state.
C-H Stretching: Aromatic C-H stretching vibrations typically appear between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the indan moiety are observed between 2850 and 3000 cm⁻¹. mdpi.com
C=N and C=C Stretching: The stretching vibrations of the C=N bond in the imidazole ring and the C=C bonds in the aromatic rings give rise to strong bands in the 1400-1650 cm⁻¹ region. asianpubs.org
N-H Bending: The N-H bending vibrations (scissoring) of the primary amine are expected around 1600 cm⁻¹.
Out-of-Plane Bending: Aromatic C-H out-of-plane bending vibrations in the 700-900 cm⁻¹ region can be indicative of the substitution pattern on the benzene rings.
By comparing the experimental spectra with theoretical calculations, a detailed assignment of the vibrational modes can be achieved. researchgate.netresearchgate.net This allows for a deeper understanding of the conformational properties and intermolecular forces governing the structure of this compound.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Functional Group |
|---|---|---|
| N-H Stretching | 3100 - 3400 nih.gov | Benzimidazole N-H, Indan-NH₂ |
| Aromatic C-H Stretching | 3000 - 3100 mdpi.com | Benzene rings |
| Aliphatic C-H Stretching | 2850 - 3000 mdpi.com | Indan CH₂, CH |
| C=N / C=C Stretching | 1400 - 1650 asianpubs.org | Benzimidazole, Benzene rings |
| N-H Bending | 1580 - 1650 | Indan-NH₂ |
| Aromatic C-H Out-of-Plane Bending | 700 - 900 | Benzene rings |
Mechanistic Investigations of 1h Benzoimidazol 2 Yl Indan 1 Ylamine at the Molecular and Cellular Level in Vitro Academic Context
Exploration of Molecular Recognition Mechanisms between (1H-Benzoimidazol-2-yl)indan-1-ylamine and Purified Biochemical Targets
Enzymatic and Receptor Interaction Kinetics of this compound in vitro
Quantitative data on the enzymatic and receptor interaction kinetics for this compound, such as inhibition constants (Kᵢ), dissociation constants (Kₔ), or half-maximal inhibitory concentrations (IC₅₀), are not specified in the available search results. The biological target for this compound is a key determinant of its mechanism of action. evitachem.com General research on benzimidazole (B57391) derivatives indicates that modifications to the core structure can significantly impact binding affinities. evitachem.com
Cellular Permeability and Subcellular Localization Studies of this compound in Academic Cell Models
There is no specific information available from the search results regarding the cellular permeability or subcellular localization of this compound. Such studies are crucial for understanding the bioavailability and intracellular site of action of a compound.
Investigation of Molecular Pathways Modulated by this compound in Cell-Free Systems
No studies were identified that investigated the modulation of specific molecular pathways by this compound in cell-free systems. These types of assays are essential for elucidating the direct effects of a compound on biochemical cascades without the complexity of a cellular environment.
Structure Reactivity and Structure Academic Property Relationships Srr/sar of 1h Benzoimidazol 2 Yl Indan 1 Ylamine Analogues
Systematic Evaluation of Substituent Effects on the Reactivity and Stability of (1H-Benzoimidazol-2-yl)indan-1-ylamine Derivatives
A systematic evaluation of substituent effects on the this compound framework would involve introducing various functional groups at different positions on both the benzimidazole (B57391) and indan (B1671822) rings. The impact of these substituents on the molecule's reactivity and stability would then be assessed.
Key Structural Features for Substitution:
Benzimidazole Ring: Positions 4, 5, 6, and 7 of the benzo portion of the benzimidazole ring are primary candidates for substitution. The nitrogen atoms (N-1 and N-3) also offer sites for modification.
Indan Ring: The aromatic part of the indan moiety provides additional sites for substitution.
Amine Group: The primary amine at the 1-position of the indan ring can be derivatized.
Effects of Substituents:
The electronic and steric properties of substituents would significantly influence the reactivity and stability of the derivatives.
Electron-Withdrawing Groups (EWGs) , such as nitro (-NO2), cyano (-CN), or halo groups (e.g., -Cl, -F), when placed on the aromatic rings, would decrease the electron density of the pi-system. This would generally decrease the basicity of the benzimidazole nitrogens and the primary amine, potentially impacting their nucleophilicity. Conversely, the aromatic rings would become more susceptible to nucleophilic aromatic substitution. From a stability perspective, EWGs can sometimes enhance thermal stability, though this is highly dependent on the specific group and its position.
Electron-Donating Groups (EDGs) , such as alkyl (-CH3), alkoxy (-OCH3), or amino (-NH2) groups, would increase the electron density of the aromatic systems. This would enhance the basicity of the nitrogen atoms, making the molecule more prone to protonation and potentially increasing its reactivity in acid-catalyzed reactions. The increased electron density on the rings would also make them more susceptible to electrophilic aromatic substitution.
Hypothetical Data on Substituent Effects:
Without experimental data, we can hypothesize the relative effects of substituents on a key property like the basicity (pKa) of the benzimidazole ring system.
| Substituent Position | Substituent | Predicted Effect on Basicity | Rationale |
| Benzimidazole-C5 | -NO2 | Decrease | Strong electron-withdrawing effect reduces electron density on the nitrogen atoms. |
| Benzimidazole-C5 | -OCH3 | Increase | Electron-donating effect increases electron density on the nitrogen atoms. |
| Indan-C5 | -Cl | Slight Decrease | Inductive electron-withdrawing effect transmitted through the scaffold. |
| Indan-C5 | -CH3 | Slight Increase | Inductive electron-donating effect. |
This table is illustrative and based on general chemical principles, not on experimental data for this compound.
Bioisosteric and Scaffold Hopping Approaches in the Context of this compound Modifications
Bioisosteric replacement and scaffold hopping are powerful strategies in drug design to optimize properties such as potency, selectivity, and pharmacokinetic profiles, or to circumvent existing patents. nih.govcambridgemedchemconsulting.com
Bioisosteric Replacements:
This approach involves the substitution of a functional group with another that has similar physical or chemical properties, with the aim of retaining or improving biological activity. For this compound, several bioisosteric replacements could be envisioned:
Benzimidazole Ring Analogues: The benzimidazole moiety could be replaced by other bicyclic heteroaromatic systems like indazole, benzothiazole, or benzoxazole. These replacements would alter the hydrogen bonding capabilities and electronic distribution of the core structure.
Amine Group Bioisosteres: The primary amine could be replaced with groups like a hydroxyl (-OH) or a thiol (-SH) to explore changes in hydrogen bonding and polarity.
Classical Bioisosteres: Simple substitutions, such as replacing a hydroxyl group with an amino group or a fluorine atom for a hydrogen atom, could be explored to fine-tune electronic properties and metabolic stability.
Scaffold Hopping:
Scaffold hopping involves replacing the core molecular framework with a structurally different one while maintaining the spatial arrangement of key functional groups. nih.gov For this compound, this could involve:
Replacing the Indan Scaffold: The rigid indan group could be replaced with other scaffolds that project the amine and benzimidazole groups in a similar three-dimensional orientation. Examples could include tetralin, chromane, or even acyclic linkers with conformational constraints.
Replacing the Benzimidazole Scaffold: The benzimidazole group could be replaced with other aromatic or heteroaromatic rings that can engage in similar interactions with a biological target.
Illustrative Examples of Bioisosteric and Scaffold Hopping Modifications:
| Original Moiety | Modification Strategy | Potential Replacement | Rationale |
| Benzimidazole | Bioisosterism | Indazole | Alters hydrogen bond donor/acceptor pattern. |
| Primary Amine | Bioisosterism | Hydroxyl Group | Changes from a basic to a neutral, polar group. |
| Indan | Scaffold Hopping | Tetralin | Maintains a rigid bicyclic core with a different ring size. |
This table presents hypothetical examples and is not based on documented modifications of this compound.
Quantitative Structure-Reactivity/Academic Property Relationship (QSRR/QSAR) Modeling for this compound Series
Quantitative Structure-Reactivity Relationship (QSRR) and Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their reactivity or a specific property (e.g., biological activity). researchgate.net To develop a QSAR/QSRR model for a series of this compound analogues, a dataset of compounds with measured properties would be required.
Key Steps in QSAR/QSRR Modeling:
Data Set Preparation: A series of this compound analogues would be synthesized, and their relevant properties (e.g., reaction rates, binding affinities) would be measured under standardized conditions.
Descriptor Calculation: For each molecule, a set of numerical descriptors would be calculated. These can be categorized as:
1D Descriptors: Molecular weight, atom counts.
2D Descriptors: Topological indices, connectivity indices.
3D Descriptors: Molecular shape, surface area, volume.
Physicochemical Descriptors: LogP (lipophilicity), polar surface area (PSA), calculated pKa.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms would be used to build a mathematical model that correlates the descriptors with the measured property.
Model Validation: The predictive power of the model would be rigorously assessed using internal and external validation techniques.
Hypothetical QSAR Equation:
A hypothetical QSAR equation for a property of interest (e.g., "Academic Property") might look like this:
Academic Property = a(LogP) - b(PSA) + c(Molecular Volume) + d
Where:
a, b, and c are coefficients determined by the regression analysis.
d is a constant.
LogP, PSA, and Molecular Volume are calculated descriptors.
This equation would suggest that the academic property increases with increasing lipophilicity and molecular volume, and decreases with increasing polar surface area.
Table of Hypothetical Descriptors for QSAR Modeling:
| Compound | LogP | PSA (Ų) | Molecular Volume (ų) | Measured Property (Hypothetical Units) |
| Analogue 1 | 3.2 | 65.4 | 250.1 | 5.8 |
| Analogue 2 | 3.5 | 60.1 | 265.3 | 6.2 |
| Analogue 3 | 2.8 | 75.2 | 240.5 | 4.9 |
| Analogue 4 | 4.1 | 55.8 | 280.7 | 7.1 |
This table contains simulated data for illustrative purposes only.
Future Directions and Unaddressed Research Gaps for 1h Benzoimidazol 2 Yl Indan 1 Ylamine
Emerging Synthetic Methodologies Applicable to (1H-Benzoimidazol-2-yl)indan-1-ylamine Research
The synthesis of this compound and its derivatives can be significantly advanced by adopting contemporary synthetic strategies that offer improved efficiency, sustainability, and access to a wider range of analogues. Future research should focus on the following areas:
Green Chemistry Approaches: Traditional synthetic routes for benzimidazoles often involve harsh reaction conditions and the use of hazardous solvents. researchgate.netnih.gov The application of green chemistry principles, such as the use of water or deep eutectic solvents as reaction media, can offer more environmentally benign and cost-effective synthetic pathways. nih.govnih.gov Microwave-assisted organic synthesis is another green technique that can dramatically reduce reaction times and improve yields for the condensation reactions required to form the benzimidazole (B57391) ring. researchgate.net
Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for the formation of C-N bonds under mild conditions. researchgate.netnih.gov This methodology could be explored for the coupling of an appropriately functionalized indane precursor with a benzimidazole moiety, potentially offering novel disconnection approaches and access to previously inaccessible derivatives. researchgate.netbenthamdirect.com
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processes, including enhanced safety, scalability, and precise control over reaction parameters. indexcopernicus.comcovenantuniversity.edu.ng The synthesis of this compound could be adapted to a flow chemistry setup, enabling rapid optimization of reaction conditions and facilitating the production of a library of analogues for structure-activity relationship (SAR) studies. indexcopernicus.comresearchgate.net
Novel Catalytic Systems: The development of novel catalysts for C-N bond formation is an active area of research. Investigating the use of earth-abundant metal catalysts or organocatalysts for the key bond-forming steps in the synthesis of this compound could lead to more sustainable and economical synthetic routes.
| Synthetic Methodology | Potential Advantages for this compound Synthesis |
| Green Chemistry | Reduced environmental impact, lower cost, increased safety. |
| Photocatalysis | Mild reaction conditions, novel bond formations, access to unique derivatives. |
| Flow Chemistry | Enhanced safety, scalability, rapid optimization, library synthesis. |
| Novel Catalysis | Improved sustainability, lower cost, novel reactivity. |
Advanced Theoretical and Computational Applications for Deeper Understanding of this compound
Computational chemistry offers powerful tools to gain deeper insights into the physicochemical properties and potential biological activities of this compound, thereby guiding future experimental work.
Molecular Docking and Dynamics Simulations: Molecular docking studies can predict the binding modes of this compound and its analogues with various biological targets. researchgate.netnih.gov This can help in identifying potential protein interaction partners and in designing derivatives with improved binding affinities. Molecular dynamics simulations can further elucidate the stability of these interactions and provide insights into the conformational changes that occur upon binding.
Quantum Chemical Calculations: Quantum chemical methods, such as Density Functional Theory (DFT), can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of the molecule. growingscience.com These calculations can provide a deeper understanding of its tautomeric equilibria, protonation states, and potential reaction mechanisms. researchgate.net
In Silico ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. indexcopernicus.comacs.org In silico tools can be used to assess the drug-likeness of this compound and its derivatives, helping to prioritize compounds with favorable pharmacokinetic and safety profiles for further experimental evaluation. indexcopernicus.comacs.org
| Computational Method | Application for this compound |
| Molecular Docking | Prediction of binding modes and identification of potential biological targets. |
| Molecular Dynamics | Elucidation of binding stability and conformational dynamics. |
| Quantum Chemistry | Understanding of electronic structure, reactivity, and tautomerism. |
| ADMET Prediction | Assessment of drug-likeness and pharmacokinetic properties. |
Potential for this compound as a Chemical Biology Tool in Academic Research
Beyond its potential as a therapeutic agent, this compound and its derivatives could be developed into valuable chemical biology tools for probing biological systems.
Fluorescent Probes: The benzimidazole scaffold is a known fluorophore and has been incorporated into fluorescent probes for various applications, including the detection of ions and pH changes, and for bioimaging. researchgate.netnih.gov By conjugating this compound to a suitable fluorophore or by modifying its intrinsic fluorescence properties, novel probes could be developed to visualize specific cellular components or processes.
Activity-Based Probes: Activity-based protein profiling (ABPP) is a powerful technique for identifying the protein targets of bioactive small molecules. growingscience.comijpsr.com An activity-based probe derived from this compound, equipped with a reactive group and a reporter tag, could be used to covalently label its protein targets in a complex biological sample, thereby facilitating their identification and characterization. rroij.com
Chemical Genetics: In chemical genetics, small molecules are used to perturb protein function and study the resulting phenotypic changes. This compound, with its potential to interact with specific biological targets, could serve as a chemical tool to investigate cellular pathways and disease mechanisms.
| Chemical Biology Tool | Potential Application of this compound |
| Fluorescent Probes | Bioimaging of cellular structures and processes. |
| Activity-Based Probes | Identification of protein targets and elucidation of mechanism of action. |
| Chemical Genetics | Perturbation of protein function to study cellular pathways. |
Strategic Directions for Future Academic Exploration of this compound Structural Space
To fully realize the potential of this compound, a systematic exploration of its chemical space is necessary. This can be achieved through several strategic approaches:
Structure-Activity Relationship (SAR) Studies: A comprehensive SAR study is crucial to understand how modifications to the benzimidazole and indanamine moieties, as well as the linker between them, affect the compound's biological activity. rroij.comnih.govnih.gov This involves the synthesis of a diverse library of analogues and their systematic evaluation in relevant biological assays. acs.org
Library Synthesis: The generation of a focused library of this compound derivatives can be accelerated by employing combinatorial and parallel synthesis techniques. acs.orgimpactfactor.org This will provide a rich dataset for SAR analysis and increase the chances of identifying compounds with optimized properties.
Bioisosteric Replacement: The concept of bioisosterism, which involves replacing a functional group with another that has similar physicochemical properties, can be applied to fine-tune the activity, selectivity, and pharmacokinetic profile of the lead compound. nih.gov For instance, the benzimidazole ring could be replaced with other heterocyclic systems, or the indanamine moiety could be substituted with other constrained aminoalkyl groups.
Fragment-Based Drug Discovery (FBDD): FBDD is a powerful approach for identifying novel starting points for drug discovery. researchgate.netnih.gov The benzimidazole and indanamine fragments of the parent compound could be individually screened against a target of interest, and hits could be subsequently linked or grown to generate more potent and selective inhibitors. researchgate.net
| Strategic Direction | Approach for this compound |
| SAR Studies | Systematic modification and biological evaluation of analogues. |
| Library Synthesis | Rapid generation of a diverse set of derivatives for screening. |
| Bioisosteric Replacement | Fine-tuning of properties by replacing key functional groups. |
| Fragment-Based Drug Discovery | Identification of novel binders by screening individual fragments. |
Q & A
Q. What are the primary synthetic routes for (1H-Benzoimidazol-2-yl)indan-1-ylamine, and what challenges arise in optimizing reaction yields?
The synthesis typically involves multi-step sequences, such as cyclization and condensation reactions. For example, benzene-1,2-diamine can undergo cyclization with lactic acid and HCl to form a benzimidazole intermediate, followed by oxidation and aldol condensation with aldehydes. Yields are often moderate (~62% for key intermediates), with challenges including side reactions during oxidation (e.g., over-oxidation of hydroxyl groups) and regioselectivity in aldol condensations . Purification via column chromatography and characterization by -NMR/-NMR and ESI-MS are critical for verifying structural integrity .
Q. Table 1: Key Synthetic Steps and Yields
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | Lactic acid, HCl | 62 |
| 2 | Aldol Condensation | Aromatic aldehydes, NaOH | 45–70 |
Q. What spectroscopic and chromatographic methods are used to characterize this compound derivatives?
- Nuclear Magnetic Resonance (NMR): - and -NMR confirm regiochemistry and substituent effects. For example, aromatic protons in benzimidazole moieties resonate at δ 7.2–8.5 ppm, while indan-1-ylamine protons appear at δ 2.5–3.5 ppm .
- Mass Spectrometry (ESI-MS): Molecular ion peaks ([M+H]) validate molecular weight, with fragmentation patterns aiding structural elucidation .
- X-ray Crystallography: Resolves stereochemical ambiguities, as demonstrated for related benzimidazole-urea derivatives (e.g., triclinic crystal system, space group) .
Q. What biological activities are associated with this compound derivatives?
Benzimidazole derivatives exhibit diverse activities:
- Antimycobacterial: Substituted derivatives show MIC values <10 µM against Mycobacterium tuberculosis .
- Heparanase Inhibition: Urea-linked benzimidazoles inhibit heparanase (IC ~1 µM), a target in cancer metastasis .
- Proteomics Applications: Trifluoroketone derivatives modulate enzyme activity in proteomic studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for antimycobacterial activity?
- Substituent Effects: Electron-withdrawing groups (e.g., -NO) on the indan ring enhance activity by improving membrane permeability. Conversely, bulky substituents reduce potency due to steric hindrance .
- Hybrid Scaffolds: Combining benzimidazole with hydrazide or urea moieties improves target engagement (e.g., mycobacterial cytochrome P450 inhibition) .
Q. Table 2: SAR Trends for Antimycobacterial Activity
| Substituent (R) | MIC (µM) | Notes |
|---|---|---|
| -H | 25 | Baseline |
| -NO | 8 | Enhanced permeability |
| -OCH | 40 | Reduced activity |
Q. How can conflicting spectral or biological data be resolved during characterization?
Q. What computational approaches are suitable for predicting the binding modes of this compound derivatives?
- Molecular Docking: Simulate interactions with targets like heparanase (PDB: 5EQM) using AutoDock Vina. Focus on hydrogen bonding with catalytic Glu and hydrophobic interactions .
- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize derivatives with low RMSD values (<2 Å) .
Q. What strategies mitigate enantiomer-related challenges in synthesizing chiral derivatives?
- Chiral Resolving Agents: Use (R)- or (S)-1-phenylethylamine to separate diastereomeric salts via crystallization .
- Asymmetric Catalysis: Employ Ir/graphene catalysts for enantioselective N-alkylation (e.g., >90% ee in amine functionalization) .
Methodological Guidelines
Q. How to design a robust biological screening protocol for this compound analogs?
Primary Screening: Use in vitro assays (e.g., microdilution for antimycobacterial activity) .
Secondary Assays: Validate hits in cell-based models (e.g., heparanase inhibition in MDA-MB-231 breast cancer cells) .
Toxicity Profiling: Assess cytotoxicity in HEK-293 cells (IC >50 µM desirable) .
Q. What safety protocols are essential for handling this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
